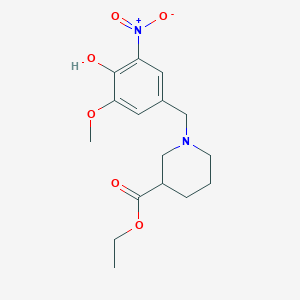![molecular formula C20H25N3O2 B3835779 N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835779.png)
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide
Vue d'ensemble
Description
N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a piperazine derivative that has been synthesized for various research purposes, including its use as a potential drug candidate for treating various diseases.
Mécanisme D'action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MPAA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
MPAA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MPAA has also been shown to have anticonvulsant properties and can reduce seizure activity in animal models. Additionally, MPAA has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAA in lab experiments is its potential therapeutic applications. MPAA has been shown to have a wide range of pharmacological effects, making it a versatile compound for various research purposes. However, one of the limitations of using MPAA is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of MPAA is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on MPAA. One potential direction is to further investigate its potential use in treating various psychiatric disorders. Additionally, future research could focus on understanding the exact mechanism of action of MPAA and identifying potential targets for therapeutic intervention. Another potential direction is to investigate the potential use of MPAA in combination with other compounds for treating various diseases. Overall, MPAA is a promising compound that has the potential to be used in various therapeutic applications.
Applications De Recherche Scientifique
MPAA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. MPAA has also been studied for its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, MPAA has been shown to have antitumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
N-[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(24)21-18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)19-7-9-20(25-2)10-8-19/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYORXANMYBYMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(4-phenyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B3835705.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenyl]acetamide](/img/structure/B3835708.png)
![N'-[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B3835718.png)



![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835751.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-2-piperidinecarboxylate](/img/structure/B3835769.png)
![2,6-di-tert-butyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3835777.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methylphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3835781.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3835793.png)